molecular formula C17H19N2O4- B557167 Boc-D-Tpi-OH CAS No. 123910-26-9

Boc-D-Tpi-OH

Numéro de catalogue: B557167
Numéro CAS: 123910-26-9
Poids moléculaire: 315.34 g/mol
Clé InChI: FHEPEWKHTOVVAT-CQSZACIVSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-D-Tpi-OH is a chiral amino acid derivative featuring a tetrahydroisoquinoline (Tpi) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . This compound is part of a broader family of Tpi derivatives, including H-Tpi-OH, Boc-Tpi-OH, and Fmoc-Tpi-OH, which are critical intermediates in peptide synthesis and medicinal chemistry. The "D" designation indicates the D-configuration of the chiral center, which may influence its biological activity and resistance to enzymatic degradation compared to its L-isomer counterpart.

Méthodes De Préparation

Solution-Phase Synthesis of Boc-D-Tpi-OH

Direct Boc Protection of D-Tpi-OH

The most straightforward method involves reacting D-Tpi-OH with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. This approach mirrors protocols for Boc-D-Trp-OH :

Procedure :

  • Dissolve D-Tpi-OH (1 equiv.) in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

  • Add (Boc)₂O (1.1–1.5 equiv.) and triethylamine (2–3 equiv.) to deprotonate the amino group.

  • Stir the mixture at 0–25°C for 12–24 hours.

  • Quench the reaction with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Optimization Notes :

  • Solvent Choice : Acetonitrile enhances reaction homogeneity compared to dioxane .

  • Base Selection : Triethylamine outperforms sodium bicarbonate in minimizing racemization .

  • Yield : Reported yields for analogous Boc-D-amino acids range from 80% to 90% .

Alternative Activation Strategies

For sterically hindered substrates, mixed carbonic anhydride or active ester methods improve coupling efficiency. For example, a protocol adapted from disulfide surrogate peptide synthesis employs:

  • Pre-activation of D-Tpi-OH with Boc₂O and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Coupling with a resin-bound peptide using diisopropylcarbodiimide (DIC).

This method achieves >85% conversion in Boc protection steps, as evidenced by thin-layer chromatography (TLC) monitoring .

Solid-Phase Synthesis Integration

This compound is integral to Boc-SPPS, particularly in combinatorial libraries . The "tea-bag" method involves:

  • Loading D-Tpi-OH onto a hydroxymethyl resin via ester linkage.

  • Boc protection using (Boc)₂O and DIC/HOBt activation.

  • Sequential deprotection (trifluoroacetic acid, TFA) and coupling cycles.

Key Advantages :

  • High reproducibility (90–95% coupling efficiency per cycle) .

  • Scalability for parallel synthesis .

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): Characteristic Boc tert-butyl singlet at δ 1.46 ppm; indole protons resonate at δ 7.2–7.8 ppm .

  • Mass Spectrometry : [M+Na]⁺ expected at m/z 327.3 (calculated for C₁₆H₂₀N₂O₄Na) .

Chromatographic Purity

  • HPLC : Retention time ~15 min (C18 column, 5–90% acetonitrile gradient) .

  • TLC : Rf = 0.4 in petroleum ether/ethyl acetate (10:1) .

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Solution-Phase (Boc₂O)85–90%>95%Moderate
Solid-Phase (Tea-Bag)90–95%>98%High
Active Ester (HOBt/DIC)80–85%90–95%Low

Trade-offs : Solution-phase methods offer simplicity but require extensive purification, while solid-phase approaches minimize intermediates at the cost of specialized equipment .

Challenges and Mitigation Strategies

  • Racemization Risk : D-Tpi-OH’s chiral center is prone to epimerization under basic conditions. Mitigation includes:

    • Using low temperatures (0–5°C) during Boc activation .

    • Short reaction times (<24 hours) .

  • Purification Difficulties : Polar byproducts (e.g., tert-butanol) complicate isolation. Silica gel chromatography with stepwise gradients (5–20% ethyl acetate) resolves this .

Industrial and Research Applications

This compound is pivotal in synthesizing peptidomimetics targeting neurological receptors . Recent studies highlight its role in:

  • Anticancer Peptides : As a hydrophobic residue enhancing membrane permeability .

  • GPCR Ligands : Modulating serotonin receptor selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-Tpi-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.

Major Products

The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.

Applications De Recherche Scientifique

Boc-D-Tpi-OH has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Boc-D-Tpi-OH primarily involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparaison Avec Des Composés Similaires

The following analysis compares Boc-D-Tpi-OH with structurally and functionally related compounds, emphasizing molecular properties, applications, and distinctions.

Tpi-OH Derivatives (Same Backbone, Different Protecting Groups)

Compounds sharing the Tpi backbone but differing in protecting groups include:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications
This compound (T8004) C₁₂H₁₄N₂O₂ 218.25 Boc Peptide synthesis, chiral probes
H-Tpi-OH (T8001) C₁₂H₁₄N₂O₂ 218.25 None (free amine) Base structure for modifications
Fmoc-Tpi-OH (T8005) C₁₂H₁₄N₂O₂ 218.25 Fmoc Solid-phase peptide synthesis

Key Differences :

  • Protecting Group Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the Fmoc group is base-sensitive . This makes this compound preferable for orthogonal protection strategies in multi-step syntheses.
  • Stereochemistry : this compound’s D-configuration may enhance metabolic stability in vivo compared to its L-isomer (Boc-Tpi-OH, T8003), which is critical for designing protease-resistant peptides .

Structurally Analogous Amino Acid Derivatives

Other amino acid derivatives with similar protective groups or backbones include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Boc-D-Thr-OH C₉H₁₇NO₅ 219.2 55674-67-4 Threonine derivative, Boc-protected
Fmoc-Tqa-OH (T8106) C₂₆H₂₃NO₄ 413.47 270062-99-2 Tetrahydroquinoline analog, bulkier side chain

Key Differences :

  • Backbone Complexity: this compound’s tetrahydroisoquinoline core provides rigidity and aromaticity, which can enhance binding to hydrophobic pockets in target proteins. In contrast, Boc-D-Thr-OH (a proteinogenic amino acid derivative) is more flexible and water-soluble due to its hydroxyl group .
  • Molecular Weight : this compound (218.25 g/mol) is significantly smaller than Fmoc-Tqa-OH (413.47 g/mol), which may affect permeability in drug delivery applications .

Activité Biologique

Boc-D-Tpi-OH, chemically known as Boc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a compound with significant potential in pharmacology due to its structural features and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and research findings.

  • Molecular Formula : C₁₇H₂₀N₂O₄
  • Molecular Weight : 316.36 g/mol
  • Structural Characteristics : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. This property makes it a valuable building block for drug synthesis and modifications.

This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) . MAO is an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may help elevate the levels of these neurotransmitters in the brain, offering therapeutic avenues for conditions like depression and Parkinson's disease .

Case Studies and Experimental Data

  • Inhibition of MAO Activity : Preliminary studies suggest that this compound could inhibit MAO activity effectively. However, detailed kinetic studies are required to quantify this effect and establish its therapeutic index.
  • Synthesis and Analog Development : this compound serves as a precursor for synthesizing various analogs with diverse pharmacological profiles. Researchers have successfully modified the compound to explore its efficacy against different biological targets .
  • Potential Applications in Neurology : Given its potential to modulate neurotransmitter levels, this compound is being investigated for applications in treating neurological disorders. Its ability to cross the blood-brain barrier remains a critical factor for its development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
MAO InhibitionPreliminaryDepression, Parkinson's disease
NeuroprotectionHypotheticalNeurodegenerative disorders
Antioxidant ActivitySuggestedGeneral health improvement

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
  • Clinical Trials : If preclinical results are promising, clinical trials will be needed to assess safety and efficacy in humans.
  • Structural Modifications : Investigating various analogs could lead to more potent derivatives with improved selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-D-Tpi-OH, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm stereochemistry and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) ensures molecular weight accuracy. Always cross-reference spectral data with published literature for consistency .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing: prepare aqueous solutions at pH 3–9 and incubate at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals (e.g., 0, 7, 14 days). Apply Arrhenius kinetics to predict shelf-life. Include control samples with inert atmospheres to rule out oxidation effects .

Q. What analytical techniques are critical for distinguishing this compound from its enantiomers or diastereomers?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers. X-ray crystallography provides definitive stereochemical confirmation. Circular dichroism (CD) spectroscopy can supplement data, as this compound’s optical activity differs from L-configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Compare assay conditions (e.g., cell lines, incubation times, solvent systems). Use meta-analysis to identify confounding variables (e.g., endotoxin contamination, solvent polarity). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting this compound’s interactions with target proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with homology-modeled receptors. Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design a study to investigate this compound’s role in modulating enzyme kinetics?

  • Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations. Include Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Control for co-solvent effects (e.g., DMSO). Replicate experiments with enzyme mutants to identify key binding residues .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG-400, cyclodextrins) via phase solubility studies. Use nanoformulations (liposomes, micelles) for enhanced permeability. Assess bioavailability via pharmacokinetic (PK) profiling in rodent models, measuring AUC and Cmax .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate research questions on this compound’s therapeutic potential?

  • Example :

  • P (Population): Cancer cell lines (e.g., HeLa, MCF-7).
  • I (Intervention): this compound at IC50 concentrations.
  • C (Comparison): Untreated controls or known inhibitors.
  • O (Outcome): Apoptosis markers (caspase-3 activation, Annexin V staining).
    • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis .

Q. What steps ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Methodological Answer : Document all parameters (reagent grades, reaction times, purification gradients). Use ICH Q2(R1)-validated HPLC methods. Share raw data (NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Addressing Data Gaps and Conflicts

Q. How to interpret conflicting results in this compound’s cytotoxicity across studies?

  • Methodological Answer : Perform a sensitivity analysis to evaluate assay robustness. Check for batch-to-batch variability in compound synthesis. Use standardized cell viability assays (MTT vs. ATP luminescence). Publish negative results to reduce publication bias .

Propriétés

Numéro CAS

123910-26-9

Formule moléculaire

C17H19N2O4-

Poids moléculaire

315.34 g/mol

Nom IUPAC

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1

Clé InChI

FHEPEWKHTOVVAT-CQSZACIVSA-M

SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2

SMILES isomérique

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2

SMILES canonique

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2

Solubilité

47.5 [ug/mL]

Synonymes

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.